
4-甲基苄基异氰酸酯
描述
4-Methylbenzyl isocyanate is a chemical compound that is related to various benzyl isocyanate derivatives. While the provided papers do not directly discuss 4-methylbenzyl isocyanate, they do provide insights into the chemistry of related compounds, which can be used to infer properties and reactivity patterns of 4-methylbenzyl isocyanate.
Synthesis Analysis
The synthesis of related benzyl isocyanate compounds often involves the use of catalysts and protective groups. For instance, N-(4-methylbenzyl)benzamide was synthesized using CuI as a catalyst, indicating that transition metal catalysts may be useful in the synthesis of 4-methylbenzyl isocyanate as well . Additionally, the synthesis of polyisocyanate compounds based on dibenzyl structures suggests that 4-methylbenzyl isocyanate could potentially be used as a building block for more complex polyisocyanate materials .
Molecular Structure Analysis
The molecular structure of benzyl isocyanate derivatives can be characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. For example, the structure of a sulfonamide compound related to 4-methylbenzyl isocyanate was characterized using these methods, providing detailed information about bond lengths and angles . This suggests that similar methods could be employed to analyze the molecular structure of 4-methylbenzyl isocyanate.
Chemical Reactions Analysis
Benzyl isocyanate compounds are reactive towards nucleophiles due to the presence of an electrophilic isocyanate group. The reactions of 4-methylbenzyl thiocyanate with various nucleophiles have been investigated, showing preferential attack at different electrophilic sites depending on the nucleophile . This indicates that 4-methylbenzyl isocyanate would also exhibit selective reactivity towards nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl isocyanate derivatives can be influenced by substituents on the benzyl ring. For example, the introduction of a bromo substituent was found to improve the charge/discharge performance of a lithium-ion battery when used as an electrolyte additive . This suggests that the methyl group in 4-methylbenzyl isocyanate could similarly affect its physical and chemical properties, potentially making it useful in various applications.
科学研究应用
Application 1: Production of Polyurethanes
- Summary of the Application : 4-Methylbenzyl isocyanate is used in the production of polyurethanes (PUs), which are key players in the plastics industry . PUs are versatile polymers widely used in a broad range of applications, such as protective coatings, adhesives, and insulation, in automotive and construction industries .
- Methods of Application or Experimental Procedures : The production of PUs involves the reaction of an isocyanate, such as 4-Methylbenzyl isocyanate, with a polyol . The reaction is typically carried out in the presence of a catalyst to speed up the process .
- Results or Outcomes : The result of this process is a PU, which can be found in a variety of forms, such as solid products, foams, paints, varnishes, adhesives, and impregnations . They are known for their excellent mechanical, chemical, and physical properties, mainly abrasion resistance, durability, and tensile strength .
Application 2: Non-Polyurethane Applications
- Summary of the Application : Blocked isocyanates, such as 4-Methylbenzyl isocyanate, have been used for non-traditional polyurethane-based polymer applications .
- Methods of Application or Experimental Procedures : The use of blocked isocyanates involves the application of different blocking groups, along with experimental considerations for their application .
- Results or Outcomes : The use of blocked isocyanates has led to the development of new materials with unique properties .
Application 3: Synthesis of Ureas
- Summary of the Application : 4-Methylbenzyl isocyanate may be used in the synthesis of ureas .
- Methods of Application or Experimental Procedures : The synthesis involves the reaction of 4-Methylbenzyl isocyanate with amines .
- Results or Outcomes : The result of this process is the formation of urea compounds .
Application 4: Chiral Derivatization Reagent
- Summary of the Application : (S)-(-)-α-Methylbenzyl isocyanate is a useful chiral derivatization reagent for all gas chromatography (GC) applications in the chiral field .
- Methods of Application or Experimental Procedures : The compound is used as a derivatization reagent for enantiomeric excess determinations .
- Results or Outcomes : The use of this reagent allows for the determination of the enantiomeric excess of chiral compounds .
Application 5: Synthesis of Cabenegrin A-I
- Summary of the Application : (S)-(-)-α-Methylbenzyl isocyanate may be used as a chiral auxiliary for the resolution of racemic (±)-6a R,11a R -maackiain to give the (-)-form, which is a key intermediate for synthesizing (-)-cabenegrin A-I .
- Methods of Application or Experimental Procedures : The synthesis involves the reaction of (S)-(-)-α-Methylbenzyl isocyanate with racemic (±)-6a R,11a R -maackiain .
- Results or Outcomes : The result of this process is the formation of (-)-cabenegrin A-I .
Application 6: Bio-Based Isocyanate Production
- Summary of the Application : 4-Methylbenzyl isocyanate can be used in the production of bio-based isocyanates . This is part of a broader effort to develop more sustainable methods for isocyanate production .
- Methods of Application or Experimental Procedures : The production of bio-based isocyanates involves the use of biomass as a starting material . The specific methods and experimental parameters can vary depending on the type of biomass used and the desired isocyanate product .
安全和危害
4-Methylbenzyl isocyanate is classified as having acute toxicity (oral, dermal, inhalation), skin irritation, eye irritation, respiratory sensitization, and specific target organ toxicity (respiratory system) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling it .
属性
IUPAC Name |
1-(isocyanatomethyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-8-2-4-9(5-3-8)6-10-7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYDWDHLGFMGCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369886 | |
| Record name | 1-(isocyanatomethyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzyl isocyanate | |
CAS RN |
56651-57-1 | |
| Record name | 1-(isocyanatomethyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(isocyanatomethyl)-4-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


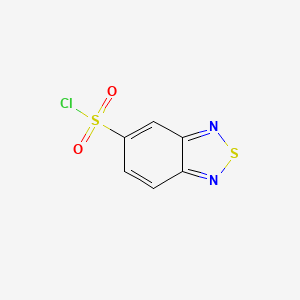
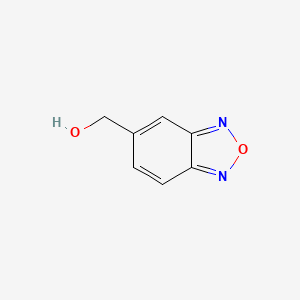
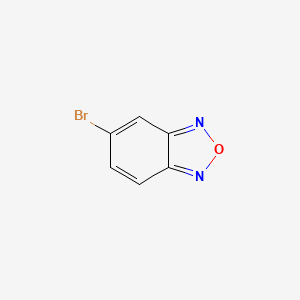
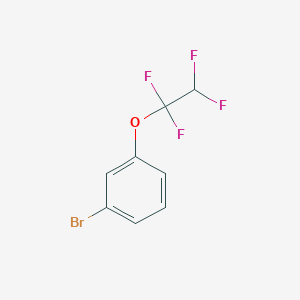




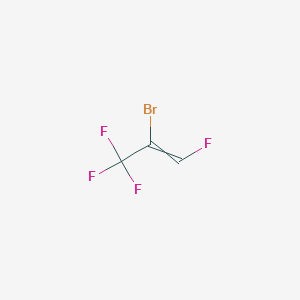

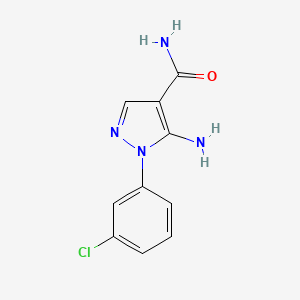
![2-Morpholinobenzo[D]thiazol-6-amine](/img/structure/B1272993.png)
